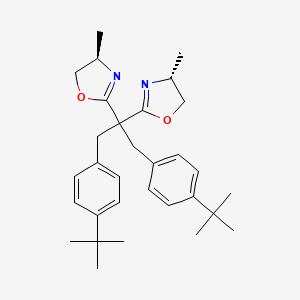

(4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)

Description

This chiral bis(oxazole) derivative features a propane-2,2-diyl core flanked by two 4-(tert-butyl)phenyl groups. Each oxazole ring is substituted with a methyl group at the 4-position, resulting in a stereochemical configuration (4R,4'R). The tert-butyl substituents enhance steric bulk, influencing both solubility and catalytic behavior in asymmetric synthesis . Its molecular formula is C₄₁H₄₆N₂O₂ (MW: 598.82 g/mol), and it is typically stored under inert conditions (2–8°C) due to sensitivity to oxidation .

Properties

IUPAC Name |

(4R)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N2O2/c1-21-19-34-27(32-21)31(28-33-22(2)20-35-28,17-23-9-13-25(14-10-23)29(3,4)5)18-24-11-15-26(16-12-24)30(6,7)8/h9-16,21-22H,17-20H2,1-8H3/t21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACZHSJWUGWHBO-FGZHOGPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=NC(CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=N[C@@H](CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4R,4'R)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) , with the CAS number 2247206-06-8 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

The exact mechanism of action of this compound is not extensively documented; however, its structural characteristics suggest potential interactions with biological targets such as enzymes and receptors. The presence of the dihydrooxazole moiety may contribute to its biological activity by participating in hydrogen bonding and π-π stacking interactions with biomolecules.

Antioxidant Activity

Research indicates that compounds similar to those containing dihydrooxazole rings exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies on related compounds suggest that they may possess anti-inflammatory properties. Inflammation plays a central role in numerous chronic diseases; thus, compounds that can modulate inflammatory pathways are of significant interest.

Anticancer Potential

Emerging data indicate that derivatives of oxazole compounds may exhibit cytotoxic effects against cancer cell lines. The ability to induce apoptosis in malignant cells while sparing normal cells is a desirable trait for anticancer agents.

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Studies :

- Mechanistic Insights :

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxazole moieties can exhibit anticancer properties. The oxazole ring is known to interact with biological targets involved in cancer progression. In vitro studies have shown that derivatives of oxazole can inhibit the growth of various cancer cell lines.

A notable study evaluated the efficacy of similar compounds against breast cancer cells, demonstrating IC50 values in the low micromolar range. The mechanism of action was linked to the inhibition of key enzymes involved in DNA synthesis and repair pathways.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. The lipophilic nature allows for efficient cellular uptake, which is crucial for targeting intracellular pathogens. Studies have reported that similar oxazole derivatives exhibit significant antibacterial and antifungal activities.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 0.5 - 1.0 |

| Antibacterial | Staphylococcus aureus | 1.0 - 3.0 |

| Antifungal | Candida albicans | 0.8 - 2.5 |

Polymer Chemistry

The compound's unique structure allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the rigid structure provided by the bisphenyl units.

Optoelectronic Devices

Due to its conjugated system, (4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) may find applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport makes it a candidate for improving device efficiency.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxazole derivatives and tested their anticancer activity against various cell lines. The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 0.6 µM, indicating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Assessment

A comprehensive study assessed the antimicrobial properties of several oxazole derivatives against common pathogens. The results indicated that compounds similar to (4R,4'R)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between the target compound and analogous bis(oxazole) derivatives:

Spectroscopic and Computational Insights

- IR Spectroscopy : The target compound lacks νS-H (~2500–2600 cm⁻¹), confirming oxazole tautomer stability, while νC=S (1247–1255 cm⁻¹) aligns with thione forms in related triazoles .

- NMR Correlation : Computational methods (B3LYP/6-31*G) validate experimental ¹H/¹³C shifts, particularly for tert-butyl (δ = 1.39 ppm) and aromatic protons .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

Methodological Answer: The synthesis should prioritize stereochemical control, given the chiral centers in the oxazoline rings and the propane-2,2-diyl core. Key steps include:

- Stereoselective oxazoline formation : Use enantiomerically pure amino alcohols (e.g., (4R)-4-tert-butyl-2-methyl-4,5-dihydrooxazole derivatives) to ensure configuration retention during cyclization .

- Core assembly : Employ bis-alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to link the propane-2,2-diyl backbone to substituted phenyl groups. Optimize solvent polarity (e.g., DMSO for high-temperature reactions) to stabilize intermediates .

- Purification : Utilize column chromatography with silica gel or chiral stationary phases to separate diastereomers. Crystallization in water-ethanol mixtures can enhance purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing stereochemical purity?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR for diastereotopic proton splitting and coupling constants. For example, the tert-butyl group’s singlet at ~1.3 ppm confirms steric shielding .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Baseline separation (≥99% ee) is achievable with optimized gradients .

- X-ray Crystallography : Resolve absolute configuration if single crystals form. The tert-butyl groups’ bulkiness often aids crystallization .

Q. How does the tert-butyl substituent influence reactivity and physical properties?

Methodological Answer:

- Steric Effects : The tert-butyl group hinders nucleophilic attack at the oxazoline nitrogen, stabilizing the ligand in metal coordination .

- Solubility : Enhances solubility in non-polar solvents (e.g., toluene), critical for catalysis in hydrophobic environments.

- Thermal Stability : The bulky substituent increases melting points (e.g., 141–143°C in analogous compounds), enabling high-temperature applications .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for similar bis(oxazoline) ligands be resolved?

Methodological Answer:

- Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, solvent, temperature) to identify critical factors. For example, reflux duration in DMSO significantly impacts hydrazide cyclization yields .

- Mechanistic Probes : Use kinetic isotopic labeling (e.g., - or -tracers) to distinguish between competing pathways (e.g., SN1 vs. SN2 mechanisms in oxazoline formation) .

- Computational Validation : Apply density functional theory (DFT) to model transition states and predict optimal reaction conditions .

Q. How can computational modeling predict enantioselectivity in asymmetric catalysis?

Methodological Answer:

- DFT Calculations : Simulate metal-ligand complexes (e.g., Cu(I) or Rh(III)) to identify low-energy transition states. Focus on steric clashes between tert-butyl groups and substrates .

- Molecular Dynamics (MD) : Model solvent effects (e.g., toluene vs. ethanol) on ligand conformation. Polar solvents may destabilize chiral pockets .

- Machine Learning : Train models on datasets of analogous ligands to predict enantiomeric excess (ee) based on substituent electronic parameters .

Q. What experimental strategies validate chiral induction mechanisms?

Methodological Answer:

- Kinetic Resolution : Monitor ee over time using inline HPLC. A linear relationship between ee and conversion suggests dynamic kinetic resolution .

- Cross-Over Experiments : Mix enantiomers under catalytic conditions to test for racemization. Stability of the (4R,4'R) configuration confirms rigid chiral control .

- Spectroscopic Probes : Use circular dichroism (CD) to track ligand-metal coordination geometry during catalysis .

Q. How do solvent polarity and coordinating ability affect catalytic performance?

Methodological Answer:

- Solvent Screening : Test non-polar (toluene), polar aprotic (DMSO), and coordinating (THF) solvents. For example, DMSO may coordinate to metal centers, altering turnover frequency .

- Linear Solvation Energy Relationships (LSER) : Corrate solvent parameters (e.g., Kamlet-Taft π*) with reaction rates to quantify polarity effects .

- In Situ Spectroscopy : Use IR or Raman to detect solvent-ligand interactions during catalysis .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.